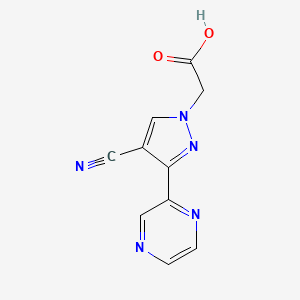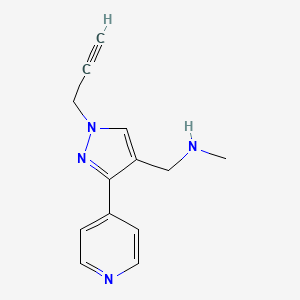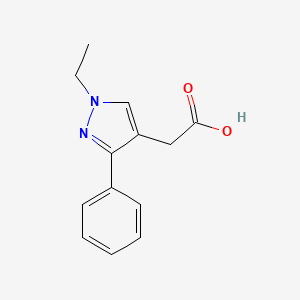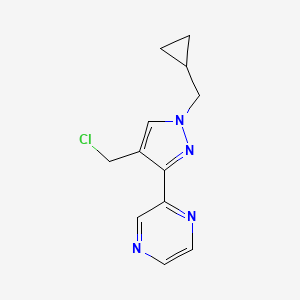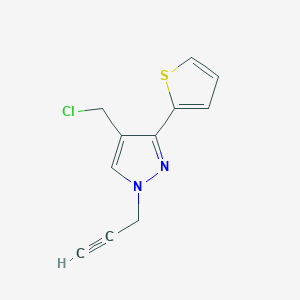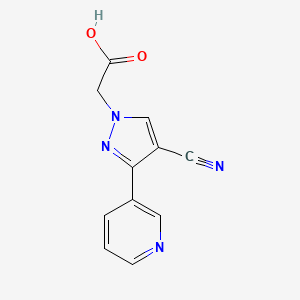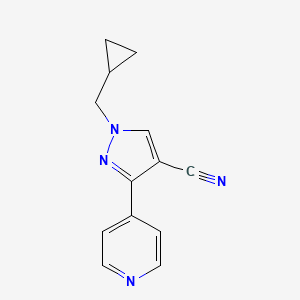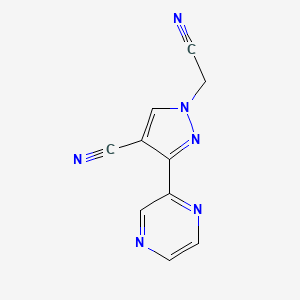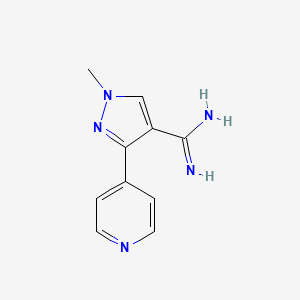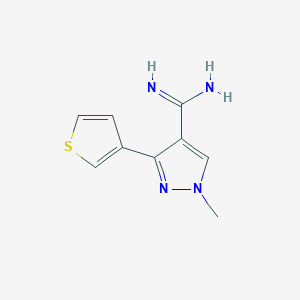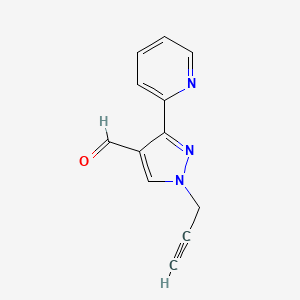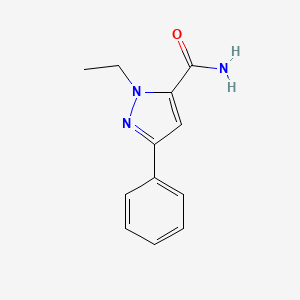
1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound that has been studied for its potential fungicidal and insecticidal properties . It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A method described in the literature involves the addition of a compound (4a) in drops into a solution of another compound (8a) and triethylamine in THF (Tetrahydrofuran) under 0 °C .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring bound to a phenyl group . The empirical formula is C14H16N2O2 and the molecular weight is 244.29 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps . For instance, one study describes a coupling reaction of a carboxylic acid with an amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF at room temperature .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been applied to related pyrazole carboxamide derivatives, demonstrating an efficient pathway to obtaining these compounds. Such methods are valuable for synthesizing carboxamides from pyrazole precursors, offering good yields and presenting an advantageous approach over traditional synthetic methods due to their rapidity and efficiency (Milosevic et al., 2015).
Agrochemical Applications
Research into pyrazole carboxamide derivatives has also explored their potential as agrochemicals, particularly as nematocidal agents. This application is significant for the agricultural sector, aiming to control nematode pests that affect crops. Although the fungicidal activity of these compounds was found to be weak, certain derivatives exhibited good nematocidal activity, suggesting a role in plant protection strategies (Zhao et al., 2017).
Chemical Reactivity and Heterocyclic Synthesis
The versatility of pyrazole carboxamides as building blocks for heterocyclic synthesis has been documented, with studies demonstrating their reactivity in forming various heterocyclic compounds. This reactivity underpins their utility in synthesizing a wide range of substances with potential pharmacological activities, showcasing their importance in medicinal chemistry and drug development (El‐Mekabaty, 2014).
Antimicrobial and Pesticidal Activities
Derivatives of 1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide have been investigated for their antimicrobial and pesticidal properties. Such studies are crucial for identifying new agents with potential applications in fighting microbial infections and controlling pests. The development of compounds with bactericidal, pesticidal, and herbicidal activities is of particular interest for both pharmaceutical and agricultural industries (Hu et al., 2011).
Structural and Spectral Analysis
Research has also focused on the structural and spectral analysis of pyrazole carboxamide derivatives, providing insights into their chemical properties and potential interactions. Such studies are foundational for understanding the behavior of these compounds in various environments and can guide the design of new derivatives with desired properties (Viveka et al., 2016).
Wirkmechanismus
Indole derivatives, which are structurally similar to pyrazoles, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .
Biochemische Analyse
Biochemical Properties
1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of protein glycation, which is crucial in preventing the formation of advanced glycation end-products (AGEs) that contribute to various diseases . The compound interacts with enzymes such as aldose reductase and proteins like hemoglobin, inhibiting their glycation and thereby reducing oxidative stress and inflammation. Additionally, this compound exhibits binding interactions with various receptors, modulating their activity and influencing cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines, leading to decreased inflammation. Additionally, the compound affects cellular metabolism by inhibiting enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, thereby altering energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, this compound binds to the active site of aldose reductase, inhibiting its activity and preventing the conversion of glucose to sorbitol . This inhibition reduces the accumulation of sorbitol, which is associated with diabetic complications. Furthermore, the compound modulates gene expression by interacting with transcription factors such as NF-κB, leading to altered expression of genes involved in inflammation and oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to its gradual degradation, resulting in decreased efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound maintains its anti-inflammatory and antioxidant properties over time, although its potency may diminish with extended use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and altering metabolite levels. Additionally, this compound influences the activity of enzymes involved in glycolysis and the TCA cycle, thereby modulating energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to specific compartments or organelles. For instance, the compound can be phosphorylated by kinases, leading to its translocation to the nucleus, where it modulates gene expression by interacting with transcription factors.
Eigenschaften
IUPAC Name |
2-ethyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-15-11(12(13)16)8-10(14-15)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGXRVRGLUGSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


